molecular formula C17H27BClNO2 B3060248 3-Chloro-2-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester CAS No. 2096332-20-4

3-Chloro-2-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester

Cat. No.: B3060248
CAS No.: 2096332-20-4
M. Wt: 323.7
InChI Key: IMTUNIYOSPVFSO-UHFFFAOYSA-N
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Description

3-Chloro-2-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester is a boronic ester compound with the molecular formula C17H27BClNO2. It is used in various chemical reactions, particularly in organic synthesis and medicinal chemistry. The compound is known for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic synthesis .

Mode of Action

The compound, being a boron reagent, plays a crucial role in the Suzuki–Miyaura coupling reaction. It acts as a nucleophilic group that is transferred from boron to palladium during the transmetalation step of the reaction . This leads to the formation of a new carbon-carbon bond.

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key pathway in organic synthesis, enabling the formation of complex organic compounds from simpler precursors. The compound’s action in this pathway leads to the formation of new carbon-carbon bonds, which can significantly alter the structure and properties of the resulting organic compounds .

Pharmacokinetics

Its stability, reactivity, and solubility can impact its effectiveness in the suzuki–miyaura coupling reaction .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction. This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors, including temperature, solvent, and the presence of a catalyst. For example, the Suzuki–Miyaura coupling reaction typically requires a palladium catalyst and is often carried out in an aqueous solvent at elevated temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 3-chloro-2-(N,N-diethylaminomethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium complexes.

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Boronic acids.

    Substitution: Substituted phenylboronic esters.

Scientific Research Applications

3-Chloro-2-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential in drug discovery and development, particularly in cancer therapy.

    Industry: Utilized in the production of advanced materials and polymers

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid, pinacol ester
  • 4-Chlorophenylboronic acid, pinacol ester
  • 2-Methylphenylboronic acid, pinacol ester

Uniqueness

3-Chloro-2-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester is unique due to the presence of the diethylaminomethyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where other boronic esters might not be as effective .

Properties

IUPAC Name

N-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BClNO2/c1-7-20(8-2)12-13-14(10-9-11-15(13)19)18-21-16(3,4)17(5,6)22-18/h9-11H,7-8,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTUNIYOSPVFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201122700
Record name Benzenemethanamine, 2-chloro-N,N-diethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096332-20-4
Record name Benzenemethanamine, 2-chloro-N,N-diethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096332-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 2-chloro-N,N-diethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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